Cyclobutanamine hydrochloride
Overview
Description
Cyclobutanamine hydrochloride is an organic compound with the chemical formula C₄H₁₀ClN. It is a white crystalline solid known for its role as an organic intermediate in various chemical reactions. The compound is characterized by a cyclobutyl group attached to an amino group, forming a hydrochloride salt .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutanamine hydrochloride can be synthesized through several methods. One common method involves the Hofmann rearrangement of cyclobutanecarboxamide. This process uses [I,I-bis(trifluoroacetoxy)]iodobenzene under mildly acidic conditions . Another method involves the oxidative rearrangement of cyclobutanecarboxamide using lead tetraacetate or iodosobenzene diacetate, yielding cyclobutanamine in high overall yield .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of cyclobutanecarboxylic acid with hydrazoic acid, followed by purification through steam distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Cyclobutanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanone derivatives.
Reduction: It can be reduced to form cyclobutylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted cyclobutyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutylamine.
Substitution: Substituted cyclobutyl derivatives.
Scientific Research Applications
Cyclobutanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: this compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of cyclobutanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
- Cyclobutylamine
- Aminocyclobutane
- Cyclobutanone
Cyclobutanamine hydrochloride stands out due to its specific applications and properties, making it a valuable compound in various fields of research and industry.
Biological Activity
Cyclobutanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, structure-activity relationships, and relevant case studies.
Overview of this compound
Cyclobutanamine is a cyclic amine with a four-membered ring structure that can exhibit diverse biological activities. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications. The compound's structural characteristics allow it to interact with biological targets effectively, particularly in the context of drug discovery.
Antitumor Activity
Research indicates that cyclobutane-containing compounds, including cyclobutanamine derivatives, show promising antitumor activities. A study highlighted the development of integrin antagonists based on cyclobutane scaffolds, which demonstrated effective inhibition of the αvβ3 integrin involved in tumor angiogenesis. These compounds exhibited an IC50 value of less than 1 μM, indicating potent biological activity against cancer cell lines .
Antimicrobial Properties
Cyclobutane-containing alkaloids have been reported to possess significant antimicrobial properties. A review identified over 60 biologically active cyclobutane alkaloids with confirmed antimicrobial and antibacterial activities. The predicted biological activity spectra suggest that these compounds could serve as leads for new antibiotics .
Enzyme Interaction
Cyclobutanamine has been studied for its interactions with cytochrome P450 enzymes, specifically P450BM3. These enzymes catalyze selective hydroxylation reactions, which are crucial for drug metabolism. The ability of cyclobutanamine to undergo selective hydroxylation makes it a valuable candidate for further pharmacological investigations .
Structure-Activity Relationships (SAR)
The structure-activity relationship of cyclobutanamine derivatives reveals that modifications to the cyclobutane core can significantly influence their biological potency. For instance, the introduction of various side chains can enhance the affinity for integrin receptors and improve metabolic stability. A study demonstrated that functionalized cyclobutane rings could be synthesized to optimize their pharmacokinetic properties .
Modification | Effect on Activity |
---|---|
Longer carbon side chains | Increased anti-αvβ3 activity |
Various side chains | Enhanced metabolic stability |
Functionalized core | Improved binding affinity |
In Vivo Studies
In vivo tolerability studies conducted on cyclobutanamine derivatives in mouse models showed promising results. One compound was well-tolerated at doses that effectively inhibited tumor growth, supporting its potential for clinical development .
Synthesis and Stability
The synthesis of cyclobutanamines often involves straightforward methods that yield high purity and stability. For example, a study reported successful synthesis using palladium-catalyzed cross-coupling reactions, yielding derivatives with good yields and minimal side products. The metabolic stability of these compounds was also confirmed, with half-lives exceeding 80 minutes in biological systems .
Properties
IUPAC Name |
cyclobutanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c5-4-2-1-3-4;/h4H,1-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAZOGXQOWEWBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80978697 | |
Record name | Cyclobutanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80978697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6291-01-6 | |
Record name | Cyclobutanamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6291-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6291-01-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4598 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclobutanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80978697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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